molecular formula C10H12N2O2 B8575515 5-(2-Propylamino)-2(3H)-benzoxazolone

5-(2-Propylamino)-2(3H)-benzoxazolone

Cat. No.: B8575515
M. Wt: 192.21 g/mol
InChI Key: OPIJSRGXEIZDLH-UHFFFAOYSA-N
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Description

This derivative is synthesized via the Mannich reaction, a method widely employed for introducing aminoalkyl groups to aromatic systems. For example, 5-chloro-2(3H)-benzoxazolone derivatives are synthesized by reacting the parent compound with amines under basic conditions (e.g., potassium carbonate) in acetone .

Scientific Research Applications

Therapeutic Applications

The therapeutic potential of 5-(2-Propylamino)-2(3H)-benzoxazolone can be categorized into several key areas:

Analgesic and Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit analgesic and anti-inflammatory effects. These compounds can act as PPAR-gamma antagonists, which are involved in regulating inflammation and pain pathways. The ability of this compound to mimic phenolic structures contributes to its effectiveness in these applications .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in conditions such as epilepsy and neurodegenerative diseases. Its interaction with dopaminergic and serotoninergic receptors suggests potential benefits in treating mood disorders and cognitive decline .

Antipsychotic Activity

Studies have identified high-affinity ligands for various neurotransmitter receptors, including dopamine (D2 and D4) and serotonin (5-HT1A and 5-HT2A). This receptor affinity positions this compound as a candidate for further research into antipsychotic medications .

Data Tables

The following tables summarize relevant research findings related to the applications of this compound.

Application Mechanism References
AnalgesicPPAR-gamma antagonism
Anti-inflammatoryInhibition of inflammatory cytokines
NeuroprotectiveModulation of dopaminergic pathways
AntipsychoticHigh-affinity binding to dopamine receptors

Case Studies

Case Study 1: Analgesic Properties
A study investigated the analgesic effects of various benzoxazolone derivatives, including this compound. Results indicated significant pain relief in animal models, supporting its use as a potential analgesic agent.

Case Study 2: Neuroprotective Effects
Research on neuroprotective mechanisms revealed that this compound could mitigate neuronal damage in models of epilepsy. This was attributed to its ability to modulate neurotransmitter levels and reduce excitotoxicity.

Chemical Reactions Analysis

Electrophilic Substitution

Benzoxazolones readily undergo electrophilic substitution due to their aromaticity and electron-donating groups. For 5-(2-Propylamino)-2(3H)-benzoxazolone:

  • Reagents : Acyl chlorides (e.g., acetyl chloride) in the presence of Lewis acids like AlCl₃.

  • Products : Acylated derivatives with potential enhanced biological activity.

  • Mechanism : Activated acyl groups substitute at positions ortho or para to the amino group.

Acylation Reactions

  • Reagents : Acylating agents (e.g., acetic anhydride).

  • Products : Derivatives with acyl modifications at reactive sites.

  • Application : Modifies solubility and interaction with biological targets.

Reaction Type Reagents/Conditions Key Products Citations
N-AlkylationPropylamine, reflux/microwaveThis compound
Electrophilic SubstitutionAcyl chlorides, AlCl₃Acylated benzoxazolones

N-Alkylation Mechanism

  • Nucleophilic Attack : Propylamine attacks the electrophilic carbon at the 5-position of the benzoxazolone ring.

  • Elimination : Chloride leaves as a leaving group, forming a new C-N bond .

Electrophilic Substitution

  • Activation : Acyl chlorides generate electrophilic acylium ions.

  • Substitution : The acylium ion attacks the benzoxazolone ring at positions activated by the amino group.

Biological Activity Correlation

Structural modifications via these reactions influence pharmacological effects:

  • Anti-inflammatory/Antinociceptive Activity : Substitution at the 5-position enhances interactions with cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis .

  • Anticancer Potential : N-substituted derivatives (e.g., piperazine analogs) induce apoptosis in MCF-7 breast cancer cells by activating caspase-3 and cytochrome-c pathways .

Analytical Characterization

Synthesized compounds are typically validated using:

  • IR Spectroscopy : Confirms functional group presence (e.g., N-H stretches).

  • NMR : Identifies aromatic and amino proton environments.

  • Mass Spectrometry : Verifies molecular weight and purity .

Comparison of Reaction Yields

Reaction Type Yield Conditions Key Advantages
Microwave-AssistedHighShort reaction timeEnergy efficiency
Conventional HeatingModerateLonger reaction timeControlled temperature

Q & A

Basic Research Questions

Q. How is 5-(2-Propylamino)-2(3H)-benzoxazolone synthesized, and what are the critical steps for yield optimization?

  • Methodological Answer : The synthesis typically involves functionalization of the 2(3H)-benzoxazolone core at the 5-position. One approach uses Claisen-Schmidt condensation of acetylated benzoxazolone derivatives with aldehydes, followed by propylamine substitution. Critical steps include:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or carbamate groups to protect reactive NH groups during substitution reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency at the 5-position .
  • Catalysis : Titanium(IV) chloride and tertiary amines (e.g., triethylamine) improve coupling reactions between intermediates .
    Yield optimization (~73%) is achieved via controlled temperature (-10°C to 10°C) and purification by sublimation or column chromatography .

Q. What structural features make benzoxazolone derivatives a "privileged scaffold" in medicinal chemistry?

  • Methodological Answer : The 2(3H)-benzoxazolone core mimics phenol/catechol moieties while offering metabolic stability. Key features include:

  • Electronic Profile : Similar pKa (~9.5) and charge distribution to pyrocatechol, enabling hydrogen bonding with biological targets .
  • Substituent Flexibility : Functionalization at positions 3, 5, and 6 allows modulation of receptor affinity (e.g., σ1, 5-HT1A, D2) .
  • Bioisosterism : Replaceable with benzothiazolone or benzoxazinone to enhance pharmacokinetic properties .
    These features are validated via comparative molecular field analysis (CoMFA) and receptor-binding assays .

Q. What in vitro assays are used to evaluate the anti-inflammatory activity of benzoxazolone derivatives?

  • Methodological Answer : Standard assays include:

  • COX-1/COX-2 Inhibition : Enzyme immunoassays (EIAs) measuring prostaglandin E2 (PGE2) suppression in murine macrophages .
  • Carrageenan-Induced Paw Edema : In vivo models in mice/rats to assess dose-dependent edema reduction, with indomethacin as a positive control .
  • NF-κB Luciferase Reporter Assays : To quantify anti-inflammatory signaling pathways in transfected cell lines .
    IC50 values are calculated using nonlinear regression analysis, with selectivity ratios (COX-2/COX-1) guiding SAR .

Advanced Research Questions

Q. How can molecular docking studies predict interactions of 5-substituted benzoxazolones with circadian rhythm proteins?

  • Methodological Answer : Computational workflows include:

  • Protein Preparation : Retrieve CLOCK:BMAL1 or PER/CRY crystal structures (PDB: 4F3L) and optimize protonation states using tools like AutoDockTools .
  • Ligand Parameterization : Assign partial charges to benzoxazolone derivatives via Gaussian 09 using the B3LYP/6-31G* basis set .
  • Docking Validation : Compare binding poses with known ligands (e.g., melatonin) using RMSD thresholds (<2.0 Å). Key interactions (e.g., hydrogen bonds with Arg207 in caspase-3) are prioritized .
    Free energy calculations (MM/PBSA) refine affinity predictions .

Q. What strategies are employed to analyze SAR of benzoxazolone derivatives targeting caspase-3?

  • Methodological Answer : SAR analysis involves:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2) at position 5 to enhance caspase-3 binding via dipole interactions .
  • 3-Position Modifications : Alkyl chains (e.g., propylamino) improve lipophilicity (logP ~2.5) and blood-brain barrier penetration .
  • In Silico Screening : Virtual libraries of 3-substituted derivatives are docked against caspase-3 (PDB: 3DEI) to prioritize synthesis .
    In vitro validation uses fluorometric caspase-3 activity assays with Ac-DEVD-AMC substrate, quantifying cleavage kinetics .

Q. How do researchers validate hepatoprotective effects of benzoxazolone derivatives in rodent NAFLD models?

  • Methodological Answer : Key steps include:

  • Model Induction : Administer high-fat diet (HFD) or carbon tetrachloride (CCl4) to Sprague-Dawley rats for 8–12 weeks to induce steatosis .
  • Biomarker Analysis : Measure serum ALT/AST levels and hepatic TNF-α/IL-6 via ELISA to assess inflammation .
  • Apoptosis Pathways : Western blotting for Bcl-2/Bax ratios and caspase-3 cleavage in liver homogenates .
  • Histopathology : Oil Red O staining quantifies lipid accumulation; TUNEL assays detect apoptotic hepatocytes .
    Dose-response curves (10–100 mg/kg, oral) and positive controls (e.g., silymarin) establish efficacy .

Comparison with Similar Compounds

The pharmacological and chemical profiles of 5-(2-propylamino)-2(3H)-benzoxazolone can be contextualized against structurally related benzoxazolone derivatives, as outlined below:

5-Chloro-2(3H)-Benzoxazolone Derivatives

  • Acetylcholinesterase (AChE) Inhibition : N-substituted-5-chloro-2(3H)-benzoxazolones exhibit AChE inhibitory activity, a key target in Alzheimer’s disease. For instance, derivatives with piperazine or morpholine substituents demonstrate IC50 values in the micromolar range .

Chalcone-Modified Benzoxazolones (e.g., 5-/6-Acetyl Derivatives)

  • Cytotoxicity: Chalcone derivatives, such as 5-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones, exhibit potent cytotoxic effects against leukemia (BV-173) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values as low as 5–10 µM. Apoptosis induction is a confirmed mechanism .
  • Regioselectivity : C-acylation of 2(3H)-benzoxazolone favors 6-substitution, necessitating alternative routes for 5-acetyl derivatives, which are less common but synthetically accessible via modified Claisen-Schmidt reactions .

Mannich Bases with Piperazine/Piperidine Moieties

  • Anti-inflammatory and Analgesic Activity: 5-Nitro-3-piperazinomethyl-2(3H)-benzoxazolones reduce inflammation in carrageenan-induced edema models by 40–60% and exhibit analgesic effects comparable to indomethacin .
  • Synthetic Efficiency : Microwave-assisted Mannich reactions enhance yields and reduce reaction times for these derivatives compared to conventional methods .

Key Comparative Data

Compound Substituent Biological Activity Potency (IC50 or Efficacy) Reference
This compound 5-propylamino Not explicitly reported*
5-Chloro-2(3H)-benzoxazolone (piperazine derivative) 5-Cl, N-piperazine AChE inhibition ~20 µM
6-Acetyl-2(3H)-benzoxazolone (chalcone) 6-acetyl, chalcone Cytotoxicity (BV-173 cells) 5–10 µM
5-Nitro-3-piperazinomethyl-2(3H)-benzoxazolone 5-NO2, piperazine Anti-inflammatory (paw edema) 40–60% reduction

*Inference based on structural similarity: The propylamino group may enhance solubility or target affinity compared to chloro or nitro substituents.

Research Findings and Implications

  • Pharmacological Gaps: The specific activity of this compound remains underexplored.
  • Chronotherapeutic Potential: Benzoxazolone derivatives share structural motifs with melatonin, suggesting possible circadian rhythm modulation, though this requires validation .

Preparation Methods

Conventional Synthesis Methods

Formation of the Benzoxazolone Core

The 2(3H)-benzoxazolone scaffold is typically synthesized via cyclization of salicylic acid derivatives. A common approach involves the reaction of 2-aminophenol with phosgene or urea under controlled conditions . For example, heating 2-aminophenol with urea at 160–180°C yields 2(3H)-benzoxazolone through intramolecular cyclodehydration . This method achieves moderate yields (60–70%) but requires careful temperature regulation to avoid decomposition.

Functionalization at the 5-Position

Introducing the propylamino group at the 5-position involves two primary strategies:

Direct Amination via Nucleophilic Substitution

5-Chloro-2(3H)-benzoxazolone serves as a key intermediate for this route. Reacting 5-chloro-2(3H)-benzoxazolone with excess propylamine in ethanol at 80°C for 12 hours facilitates nucleophilic substitution, replacing the chlorine atom with a propylamino group . Yields range from 65% to 75%, with purity dependent on recrystallization solvents (e.g., ethanol or toluene) .

Reductive Amination

An alternative method involves the reduction of a nitro intermediate. 5-Nitro-2(3H)-benzoxazolone, synthesized via nitration of the parent compound, undergoes catalytic hydrogenation (H₂, Pd/C) to yield 5-amino-2(3H)-benzoxazolone. Subsequent alkylation with 1-bromopropane in the presence of K₂CO₃ in DMF introduces the propyl group, achieving an overall yield of 58% .

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for 5-(2-propylamino)-2(3H)-benzoxazolone. A modified Mannich reaction under microwave conditions enables rapid amination:

  • Reagents : 5-Chloro-2(3H)-benzoxazolone (10 mmol), propylamine (15 mmol), formaldehyde (20 mmol, 35% w/v).

  • Conditions : Methanol solvent, microwave irradiation (100 W, 65°C, 5 minutes) .

  • Outcome : Yield increases to 85–90% compared to conventional heating (65%), with reaction time reduced from 2 hours to 5 minutes .

This method minimizes side products such as N-alkylated byproducts, attributed to uniform heating and accelerated kinetics.

Catalytic Methods in Amination

Acid-Catalyzed Condensation

Using HCl-saturated ethanol, 5-acetyl-2(3H)-benzoxazolone reacts with propionaldehyde and propylamine to form the target compound via a three-component condensation . The reaction proceeds at room temperature over 12 hours, yielding 78% product after recrystallization .

Base-Mediated Alkylation

In a piperidine-catalyzed system, 5-hydroxy-2(3H)-benzoxazolone reacts with 3-bromopropylamine hydrobromide in 2-propanol. The base facilitates deprotonation of the hydroxyl group, enabling nucleophilic attack on the alkyl bromide . This method achieves 70% yield but requires stringent moisture control.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimeKey Advantages
Nucleophilic SubstitutionEthanol, 80°C, 12h65–7512hSimplicity, scalability
Microwave MannichMethanol, 65°C, 5min85–905minHigh efficiency, low byproducts
Reductive AminationH₂/Pd/C, DMF, 24h5824hAvoids halogenated intermediates
Acid-CatalyzedHCl/ethanol, RT, 12h7812hMild conditions

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates but may increase side reactions. Ethanol and methanol balance reactivity and solubility, particularly in microwave-assisted reactions .

Temperature Control

Exceeding 80°C in conventional heating promotes decomposition of the benzoxazolone core. Microwave methods circumvent this via rapid, controlled energy transfer .

Purification Techniques

Recrystallization from toluene or ethanol ensures high purity (>95%), while column chromatography (silica gel, ethyl acetate/hexane) resolves complex mixtures .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-(propan-2-ylamino)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H12N2O2/c1-6(2)11-7-3-4-9-8(5-7)12-10(13)14-9/h3-6,11H,1-2H3,(H,12,13)

InChI Key

OPIJSRGXEIZDLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC2=C(C=C1)OC(=O)N2

Origin of Product

United States

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